molecular formula C9H17NO2 B1390122 tert-Butyl (1-methylcyclopropyl)carbamate CAS No. 251661-01-5

tert-Butyl (1-methylcyclopropyl)carbamate

Cat. No.: B1390122
CAS No.: 251661-01-5
M. Wt: 171.24 g/mol
InChI Key: PJNBAQDPGDFJRG-UHFFFAOYSA-N
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Description

tert-Butyl (1-methylcyclopropyl)carbamate (CAS: 251661-01-5) is a carbamate-protected amine derivative featuring a cyclopropane ring substituted with a methyl group. This compound is widely used in medicinal chemistry as an intermediate for synthesizing bioactive molecules, leveraging the steric and electronic properties of the cyclopropane ring to modulate pharmacokinetic and pharmacodynamic profiles . Its tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses. Commercial suppliers list this compound with purities ≥95%, priced between $216–$504 per gram (2021 data) .

Properties

IUPAC Name

tert-butyl N-(1-methylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(2,3)12-7(11)10-9(4)5-6-9/h5-6H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNBAQDPGDFJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666946
Record name tert-Butyl (1-methylcyclopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251661-01-5
Record name tert-Butyl (1-methylcyclopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropanation of N-Substituted Precursors

The initial step in synthesizing tert-Butyl (1-methylcyclopropyl)carbamate typically involves cyclopropanation of suitable N-substituted precursors, such as N, N-dibenzyl-2-benzyloxyacetamide or diethyl cyclopropane-1,1-dicarboxylate.

  • From N, N-dibenzyl-2-benzyloxyacetamide:
    This compound undergoes a reductive cyclopropanation via the Kulinkovich reaction, a well-established method for converting esters into cyclopropanes. The process yields the cyclopropane derivative with a moderate overall yield of approximately 40%.
    Research Reference:

  • From diethyl cyclopropane-1,1-dicarboxylate:
    A more straightforward route involves monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the resultant carboxylic acid and reduction of the ester. This sequence offers a higher overall yield of around 56%.
    Research Reference:

Carbamate Formation via Isocyanate Intermediates

The core step involves converting the cyclopropane derivative into the carbamate. This is achieved by reacting the cyclopropane intermediate with tert-butyl chloroformate (BocCl) or its equivalents under controlled conditions.

  • Use of BocCl and Bases:
    The reaction typically employs bases such as N-methylmorpholine or N-methylimidazole to facilitate nucleophilic substitution, forming the carbamate. The process occurs under mild, anhydrous conditions at low temperatures (−20°C to 40°C) to prevent side reactions and decomposition.
    Research Reference:

  • In situ Generation of BocX:
    Recent advances have introduced rapid, mild methods for generating BocX (tert-butoxycarbonyl chloride equivalent) from triphosgene, tert-butanol, and bases, which can then directly react with the amine to form the carbamate. This method enhances safety and efficiency, reducing reaction times and conditions.
    Research Reference:

Specific Synthesis Pathway for this compound

A detailed, optimized route involves the following steps:

  • Step 1: Synthesis of the cyclopropane precursor via reductive cyclopropanation of N-BOC-D-serine or similar derivatives using isobutyl chlorocarbonate and N-methylmorpholine in anhydrous ethyl acetate.
    Research Reference:

  • Step 2: Conversion of the cyclopropane derivative to the carbamate by reaction with BocCl or BocX, using N-methylmorpholine as a base, under cold, anhydrous conditions. The reaction is monitored by NMR and mass spectrometry to confirm structure.
    Research Reference:

  • Step 3: Purification and characterization of the final product, ensuring stereochemical purity and structural integrity through spectroscopic methods.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Reference
Reductive cyclopropanation N, N-dibenzyl-2-benzyloxyacetamide Isobutyl chlorocarbonate, N-methylmorpholine Anhydrous, -20°C to 40°C ~40%
Hydrolysis + Curtius degradation Diethyl cyclopropane-1,1-dicarboxylate Curtius reagents, reducing agents Mild, controlled temperature ~56%
BocCl reaction Cyclopropane derivative BocCl, N-methylmorpholine Cold, anhydrous Variable
BocX from triphosgene Triphosgene, tert-butanol N-methylmorpholine, N-methylimidazole Microflow reactor, mild High efficiency

Research Findings and Notes

  • The cyclopropanation steps are critical for establishing the cyclopropyl core, with the Kulinkovich reaction being the most reliable for N-substituted cyclopropanes.
  • The use of BocCl or BocX allows for rapid and efficient carbamate formation under mild conditions, with recent innovations favoring in situ generation of BocX from triphosgene to improve safety and reaction speed.
  • The overall yields vary depending on the starting materials and specific reaction conditions but generally range from 40% to over 50%.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (1-methylcyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl or cyclopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, trifluoroacetic acid, and hydrogen gas. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.

Scientific Research Applications

Organic Chemistry

Tert-butyl (1-methylcyclopropyl)carbamate serves as a reagent in organic synthesis. It is particularly useful for preparing various derivatives through reactions such as:

  • Oxidation : The compound can be oxidized to produce carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction : It can be reduced to alcohols or amines using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : The compound can undergo nucleophilic substitution with alkyl halides or acyl chlorides in the presence of bases like triethylamine.

Biological Research

In biological studies, this compound is utilized for:

  • Enzyme Inhibition Studies : The compound interacts with specific enzymes, potentially inhibiting their activity by binding to active sites or modifying enzyme structures.
  • Protein Modification : It has been investigated for its ability to modify proteins, which may lead to insights into protein function and regulation.

Medicinal Chemistry

The compound is being explored for potential therapeutic applications, particularly in drug development. Its unique structure allows it to interact with biological targets effectively, making it a candidate for designing new pharmaceuticals aimed at various diseases.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and intermediates. Its ability to serve as a building block in synthetic pathways makes it valuable for manufacturing processes in chemical industries .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways. The compound was shown to bind competitively at the active site, leading to a significant reduction in enzyme activity. This finding highlights its potential as a lead compound for developing enzyme inhibitors for therapeutic use.

Case Study 2: Synthesis of Derivatives

Research involving the synthesis of derivatives from this compound showcased its versatility. Various functionalized compounds were synthesized through oxidation and reduction reactions, demonstrating its utility as a reagent in organic synthesis. These derivatives exhibited interesting biological activities, warranting further investigation .

Mechanism of Action

The mechanism of action of tert-Butyl (1-methylcyclopropyl)carbamate involves its interaction with molecular targets through its carbamate functional group. This interaction can lead to the formation of stable complexes with proteins or enzymes, modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications on the Cyclopropane Ring

Key Insights :

  • Methyl substituents (target compound) provide steric shielding, reducing undesired side reactions in Boc deprotection steps .
  • Hydroxymethyl derivatives (CAS: 107017-73-2) introduce polarity, improving aqueous solubility for biological testing .
  • Bromomethyl analogs act as alkylating agents, facilitating C–C bond formation in complex molecule synthesis .
Aromatic vs. Aliphatic Cyclopropane Derivatives
Compound Name Cyclopropane Attachment CAS Number Applications References
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-Fluorophenyl 1286274-19-8 Fluorine enhances metabolic stability; CNS drug intermediates
tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate 4-Aminophenyl 180081-10-1 Amine group enables conjugation with carboxylic acids
tert-Butyl ((1R,3S)-3-isopropylcyclopentyl)carbamate Cyclopentane Bulky cyclopentane modulates receptor binding affinity

Key Insights :

  • Aromatic attachments (e.g., fluorophenyl, aminophenyl) improve binding to hydrophobic enzyme pockets and metabolic stability .
  • Aliphatic derivatives (e.g., cyclopentane) alter conformational flexibility, critical for targeting specific protein conformations .

Key Insights :

  • PyBOP-mediated coupling () is preferred for aryl-substituted cyclopropane derivatives, ensuring high regioselectivity .
  • Boc protection of pre-functionalized cyclopropane amines (e.g., 1-methyl, 1-cyanocyclopropyl) is a universal strategy for carbamate synthesis .

Key Insights :

  • Cyanide-containing derivatives (e.g., CAS: 507264-68-8) pose higher toxicity risks, requiring specialized firefighting measures .

Biological Activity

Tert-butyl (1-methylcyclopropyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, synthesizing findings from various studies, including its effects on cellular mechanisms, potential therapeutic applications, and safety profiles.

  • Chemical Formula : C10H19NO3
  • Molecular Weight : 199.27 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a 1-methylcyclopropyl moiety.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Some studies have highlighted its potential as an antiviral agent. For instance, modifications of similar compounds have shown effectiveness against Hepatitis C virus (HCV), suggesting that structural analogs may exhibit similar properties .
  • Immunotoxicity : Carbamate derivatives have been associated with immunotoxic effects. Studies show that exposure can lead to alterations in immune function, including changes in T-cell populations and oxidative stress markers . Such findings raise concerns regarding the safety of compounds within this class.
  • Neurotoxicity : The compound's structural analogs have been investigated for neurotoxic effects, particularly in relation to their influence on neurotransmitter systems. Evidence suggests that certain carbamates can interfere with cholinergic signaling, leading to neurotoxic outcomes .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Gupta et al., 2001ImmunotoxicityIncreased MDA levels and altered T-cell counts in exposed individuals.
Ranjbar et al., 2002NeurotoxicitySignificant interference with neurotransmitter systems observed.
Corsini et al., 2013Antiviral PotentialStructural modifications led to enhanced antiviral activity against HCV.

The biological activity of this compound may be attributed to several mechanisms:

  • Oxidative Stress Induction : Exposure to carbamates has been linked to increased oxidative stress markers such as malondialdehyde (MDA), suggesting a mechanism involving lipid peroxidation and cellular damage .
  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, leading to accumulation of acetylcholine at synapses and subsequent neurotoxic effects .

Safety and Toxicological Profile

The safety profile of this compound remains under investigation. Reports indicate potential risks associated with long-term exposure, particularly concerning immunological and neurological health:

  • Immunological Effects : Chronic exposure has been associated with significant alterations in immune response, indicating the need for further studies on its long-term safety .
  • Regulatory Status : Given the potential for toxicity, regulatory bodies may require comprehensive risk assessments before widespread use in pharmaceuticals or agriculture.

Q & A

Q. How is this compound utilized in the synthesis of bioactive molecules or catalysts?

  • Methodological Answer : The compound serves as a protected amine precursor in:
  • Pharmaceuticals : Incorporation into kinase inhibitors or protease-resistant peptides.
  • Organocatalysts : Cyclopropane rings enhance rigidity and stereocontrol.
  • Case study : A 2021 patent describes its use in synthesizing a cyclopropane-containing PDE4 inhibitor via Pd-catalyzed cross-coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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